molecular formula C21H15NO B3050098 2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one CAS No. 23659-76-9

2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one

Cat. No.: B3050098
CAS No.: 23659-76-9
M. Wt: 297.3 g/mol
InChI Key: YLQKPTJBNIZPSZ-UHFFFAOYSA-N
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Description

2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one is a spiro compound characterized by its unique structure, which includes a spiro linkage between a fluorene and an isoindole moiety

Preparation Methods

The synthesis of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the fluorene moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Spiro linkage formation: The spiro linkage is formed by reacting the fluorene derivative with an isoindole precursor under specific conditions, such as using a strong base or a transition metal catalyst.

    Methylation: The final step involves the methylation of the spiro compound to introduce the methyl group at the 2’ position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic rings, using reagents such as halides or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one has several scientific research applications:

    Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: It serves as a building block for the synthesis of organic photovoltaic materials and field-effect transistors.

    Biological Studies: The compound’s structure allows for the exploration of its interactions with biological molecules, potentially leading to applications in drug discovery and development.

    Industrial Applications: It is used in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one involves its interaction with molecular targets through its spiro linkage and aromatic rings. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The specific pathways involved depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one can be compared with other spiro compounds such as spiro[fluorene-9,9’-xanthene] and spiro[fluorene-9,9’-anthracene]. These compounds share similar structural features but differ in their electronic properties and applications. The unique combination of the fluorene and isoindole moieties in 2’-Methylspiro[fluorene-9,1’-isoindol]-3’(2’h)-one provides distinct advantages in terms of stability and functionality in various applications.

References

Properties

IUPAC Name

2'-methylspiro[fluorene-9,3'-isoindole]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c1-22-20(23)16-10-4-7-13-19(16)21(22)17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQKPTJBNIZPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298652
Record name 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-76-9
Record name NSC125038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Reactant of Route 6
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